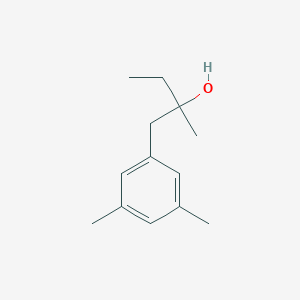

2-(3,5-Dimethylbenzyl)-butan-2-ol

Description

2-(3,5-Dimethylbenzyl)-butan-2-ol is a tertiary alcohol with a 3,5-dimethylbenzyl substituent attached to the second carbon of the butan-2-ol backbone. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.27 g/mol. For example, 3,5-dimethylbenzyl-containing uracils exhibit enhanced π–π stacking with tyrosine residues in RT , suggesting that the aromatic dimethylbenzyl group in this compound could similarly facilitate hydrophobic interactions in bioactive contexts.

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)-2-methylbutan-2-ol |

InChI |

InChI=1S/C13H20O/c1-5-13(4,14)9-12-7-10(2)6-11(3)8-12/h6-8,14H,5,9H2,1-4H3 |

InChI Key |

ZCJHLORHWJIJNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC1=CC(=CC(=C1)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Diethylamino)butan-2-ol

Molecular Formula: C₈H₁₉NO | Molecular Weight: 145.2 g/mol

- Key Differences: The diethylamino group replaces the 3,5-dimethylbenzyl moiety, reducing aromaticity and increasing polarity.

2,3-Dimethyl-2-butanol and 3,3-Dimethylbutanol

Molecular Formula : C₆H₁₄O | Molecular Weight : 102.17 g/mol

- Key Differences :

- Smaller molecular size and simpler branching (e.g., 2,3-dimethyl vs. 3,3-dimethyl isomers).

- Physical Properties :

- 2,3-Dimethyl-2-butanol: Melting point = -14°C; hazardous category 4-2-III .

- 3,3-Dimethylbutanol: Higher boiling point due to increased symmetry . Volatility: Higher volatility compared to 2-(3,5-Dimethylbenzyl)-butan-2-ol, which has a bulkier aromatic group.

2-(4-(3,5-Dimethylbenzyl)-5-ethyl-2H-1,2,3-triazol-2-yl)ethanol (Compound 47)

Molecular Formula : C₁₅H₂₁N₃O | Molecular Weight : 259.35 g/mol

- Key Differences: Incorporates a triazole ring and ethanol chain instead of a tertiary alcohol. Structural Insight: Highlights that bioactivity requires more than aromatic substituents; scaffold geometry and functional groups are critical.

1-Benzyl-3-(3,5-dimethylbenzyl) Uracil Derivatives

Representative Structure : Contains dual benzyl groups on a uracil core .

- Key Differences :

Comparative Data Table

Research Findings and Implications

- The 3,5-dimethylbenzyl group is a versatile moiety that enhances hydrophobic interactions in aromatic systems (e.g., uracils ), but its efficacy depends on molecular context.

- Safety profiles vary significantly; simpler alcohols like 2,3-dimethyl-2-butanol are more hazardous than polar analogs like 1-(diethylamino)butan-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.